Regioisomeric Purity and Positional Integrity: 5-Bromomethyl vs. 4-Bromomethyl Substitution
The target compound, 5-(bromomethyl)-1-methyl-2-piperidinone, is the 5-substituted regioisomer. Its closest analog, 4-(bromomethyl)-1-methyl-2-piperidinone (CAS 1824268-27-0), shares the same molecular formula and weight but differs in the attachment point of the bromomethyl group . This positional variation alters the spatial orientation of the electrophilic center relative to the lactam carbonyl, affecting both intramolecular cyclization pathways and intermolecular reaction trajectories. In nucleophilic substitution reactions, the 5-position offers a distinct angle of attack and a different leaving group environment compared to the 4-position, which can be crucial for achieving desired stereochemical outcomes in complex molecule synthesis .
| Evidence Dimension | Regioisomeric substitution position (bromomethyl group location) |
|---|---|
| Target Compound Data | 5-position substitution on piperidin-2-one ring |
| Comparator Or Baseline | 4-(bromomethyl)-1-methyl-2-piperidinone (CAS 1824268-27-0) with 4-position substitution |
| Quantified Difference | None available; differentiation is based on positional isomerism |
| Conditions | Structural comparison; no direct comparative assay data available |
Why This Matters
Procurement of the correct regioisomer ensures synthetic reproducibility and avoids unintended stereochemical or reactivity outcomes in downstream applications.
